![molecular formula C18H18N4O B2975384 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 2034384-01-3](/img/structure/B2975384.png)

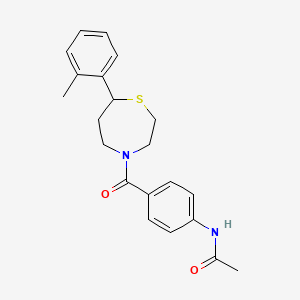

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

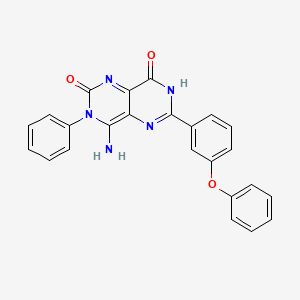

The compound contains several functional groups, including a benzimidazole group, a pyrrolidine group, and a pyridine group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole group is a fused aromatic ring system, the pyrrolidine group is a five-membered ring with one nitrogen atom, and the pyridine group is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific positions of the functional groups and the conditions under which the reactions are carried out. Generally, benzimidazoles, pyrrolidines, and pyridines can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Scientific Research Applications

Synthesis of Heterocyclic Compounds 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of materials with potential applications in pharmaceuticals, materials science, and catalysis. For instance, its derivatives have been used in the synthesis of 2D cadmium(II) MOFs (Metal-Organic Frameworks) with potential applications in gas storage, separation, and catalysis due to their unique structural features and properties (Xiaoju Li et al., 2012).

Catalysis This chemical compound has also shown relevance in catalytic processes. For example, novel ruthenium(II)-NNN pincer complexes derived from this compound have been synthesized and demonstrated to catalyze the condensation of aromatic diamines and alcohols to 1H-benzo[d]imidazoles with the liberation of H2, offering an efficient method for the synthesis of 1H-benzo[d]imidazole derivatives, which are significant in medicinal chemistry (Lin Li et al., 2018).

Organic Synthesis and Drug Development In organic synthesis, this compound serves as a precursor or intermediate for the construction of complex molecular architectures. For instance, it has been utilized in the synthesis of imidazo[1,2-a]pyridines and related heterocycles, which are common structures in drugs that target central nervous system disorders, cancer, and infectious diseases (A. Katritzky et al., 2003).

Material Science In the field of material science, derivatives of 1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone have been explored for their potential in creating new materials. For example, these compounds have been involved in the development of fluorescent materials, showcasing their utility in the creation of novel luminescent materials with potential applications in sensors, organic light-emitting diodes (OLEDs), and other photonic devices (G. Volpi et al., 2017).

Future Directions

properties

IUPAC Name |

1-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O/c23-18(10-14-4-3-8-19-11-14)21-9-7-15(12-21)22-13-20-16-5-1-2-6-17(16)22/h1-6,8,11,13,15H,7,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXYNOFJJUURGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(sec-butyl)-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2975301.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2975305.png)

![3-Fluoro-N-(3-methylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2975308.png)

![1,4-Dioxaspiro[4.6]undecan-8-one](/img/structure/B2975312.png)

![(E)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2975314.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2975315.png)

![[2-(2,2,2-Trifluoroethyl)phenyl]boronic acid](/img/structure/B2975319.png)

![[(5Z)-5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2975321.png)

![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2975322.png)